molecular formula C12H13NO3 B6641979 Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6641979
M. Wt: 219.24 g/mol
InChI Key: FZDACFZWWMAUBO-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring an azabicyclohexane core. This compound is notable for its unique structural configuration, which includes an oxygen atom within the bicyclic ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Properties

IUPAC Name

benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDACFZWWMAUBO-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an epoxide, followed by cyclization to form the azabicyclohexane structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents like benzyl chloride can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Benzyl (1R,5S)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of an oxygen atom within its bicyclic ring system, which distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.